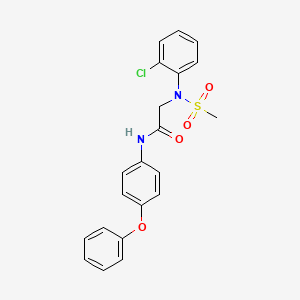![molecular formula C23H22N2O5S B3737623 methyl 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3737623.png)
methyl 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate
Descripción general
Descripción
Methyl 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as BMB and is used in various fields, including medicinal chemistry, biochemistry, and pharmacology. BMB is known for its potential therapeutic properties, and its synthesis and mechanism of action have been the subject of many studies.
Mecanismo De Acción
BMB's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell signaling pathways. BMB has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of the transcription factor NF-kB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
BMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. BMB has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory disorders. Additionally, BMB has been shown to have antibacterial properties, making it a potential treatment for bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BMB is also highly selective, meaning that it can target specific enzymes and proteins without affecting others. However, BMB has some limitations in lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. Additionally, BMB can be expensive to produce, making it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on BMB. One potential direction is to explore its potential as a treatment for cancer and inflammatory disorders. Another potential direction is to study its mechanism of action in more detail to better understand how it works. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing BMB. Finally, research could explore the potential for using BMB in combination with other drugs to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
BMB has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. BMB has been used in various scientific studies to explore its potential as a treatment for various diseases, including cancer and inflammatory disorders. Its ability to inhibit the growth of cancer cells has made it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
methyl 2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-30-23(27)20-10-6-7-11-21(20)24-22(26)18-12-14-19(15-13-18)25(31(2,28)29)16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECINMIAAUBKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3737540.png)
![3-isopropoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3737545.png)
![N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3737550.png)
![dimethyl {3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B3737554.png)
![5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3737557.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B3737558.png)
![2-imino-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B3737559.png)
![5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3737567.png)
![N-(4-bromophenyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3737590.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3737598.png)
![dimethyl 5-{[3-(dimethylamino)benzoyl]amino}isophthalate](/img/structure/B3737604.png)

![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3737632.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3737634.png)
